methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex heterocyclic compound that features a pyrazole moiety, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactionsThe final step involves esterification to introduce the carboxylate group .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-2-{[4-(1H-imidazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Methyl 5-methyl-2-{[4-(1H-triazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate: Contains a triazole ring instead of a pyrazole ring
Uniqueness
The uniqueness of methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, antiviral, and antitubercular properties.
Chemical Structure and Properties
The compound features a thiazole ring and a pyrazole moiety, which are known for their biological relevance. The structural formula can be represented as follows:
This molecular structure contributes to its interaction with various biological targets.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit antimicrobial properties. A study focusing on related thiazole compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1.95 to 15.62 µg/mL for the most active derivatives, indicating a strong potential for development as antimicrobial agents .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound 15 | 1.95 - 15.62 | Various Gram-positive bacteria |
Nitrofurantoin | - | Reference compound |
Antiviral Activity
In the context of antiviral research, certain pyrazole derivatives have been identified as potential inhibitors of HIV-1 replication. A study reported the identification of compounds with non-toxic profiles that were active in a dose-dependent manner against HIV-1 . Although specific data on this compound is limited, its structural components suggest possible antiviral mechanisms.
Antitubercular Activity
The compound's thiazole structure is particularly relevant in the fight against tuberculosis. A related thiazole derivative was found to inhibit Mycobacterium tuberculosis with an MIC of 0.06 µg/mL, showcasing the potential of thiazole-based compounds in antitubercular therapy . The presence of the pyrazole group may enhance cellular penetration and bioactivity.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of thiazole and pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their activity against M. tuberculosis. The most potent compound exhibited an MIC significantly lower than traditional treatments like rifampicin .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the thiazole and pyrazole rings can lead to enhanced biological activity, suggesting that this compound could be optimized for better efficacy against specific pathogens .
- ADME Properties : Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for drug development. Preliminary studies on similar compounds have indicated favorable pharmacokinetic profiles that warrant further investigation into this compound's ADME characteristics .
Properties
Molecular Formula |
C13H16N4O3S |
---|---|
Molecular Weight |
308.36 g/mol |
IUPAC Name |
methyl 5-methyl-2-(4-pyrazol-1-ylbutanoylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H16N4O3S/c1-9-11(12(19)20-2)16-13(21-9)15-10(18)5-3-7-17-8-4-6-14-17/h4,6,8H,3,5,7H2,1-2H3,(H,15,16,18) |
InChI Key |
BTGKCJPZPGBWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCCN2C=CC=N2)C(=O)OC |
Origin of Product |
United States |
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